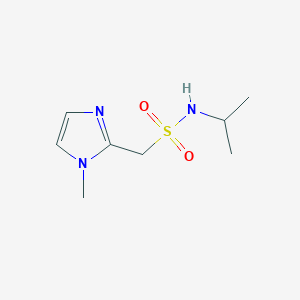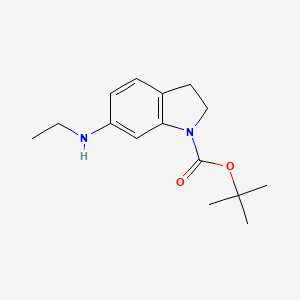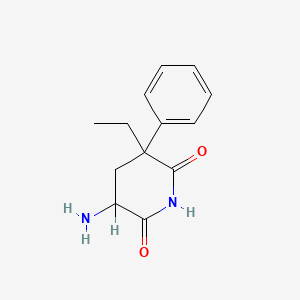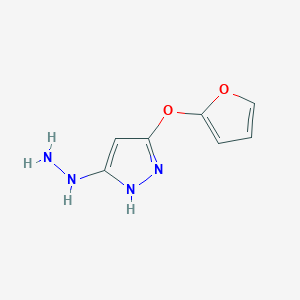
Phenol, 2-ethyl-5-isopropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-ethyl-5-isopropyl- is an organic compound belonging to the phenol family Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
準備方法
Synthetic Routes and Reaction Conditions
Phenol, 2-ethyl-5-isopropyl- can be synthesized through several methods:
Nucleophilic Aromatic Substitution: This involves the substitution of an aromatic ring’s hydrogen atom with a nucleophile.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with ethyl and isopropyl groups using a catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
The industrial production of phenols often involves the oxidation of cumene (isopropylbenzene) to produce cumene hydroperoxide, which is then treated with acid to yield phenol .
化学反応の分析
Types of Reactions
Phenol, 2-ethyl-5-isopropyl- undergoes various chemical reactions:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for phenols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: H2 gas with a catalyst like palladium on carbon (Pd/C).
Substitution: Nitrating agents (HNO3), sulfonating agents (H2SO4), and halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanols.
Substitution: Nitro, sulfonyl, and halogenated phenols.
科学的研究の応用
Phenol, 2-ethyl-5-isopropyl- has diverse applications in scientific research:
作用機序
Phenol, 2-ethyl-5-isopropyl- exerts its effects primarily through its interaction with cellular proteins and enzymes. It acts as a proteolytic agent, dissolving tissue on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected near nerves, affecting nerve fiber size .
類似化合物との比較
Similar Compounds
特性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC名 |
2-ethyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9-5-6-10(8(2)3)7-11(9)12/h5-8,12H,4H2,1-3H3 |
InChIキー |
NTPXZONRQTVIEQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)






![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)




